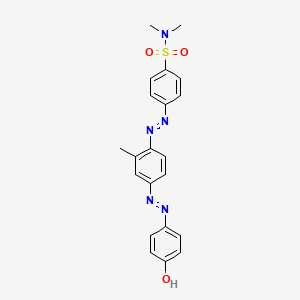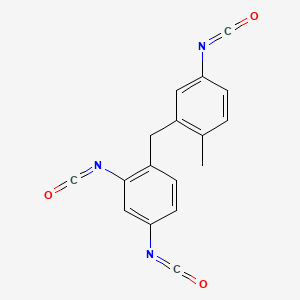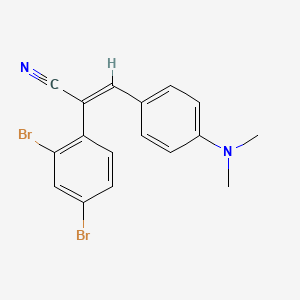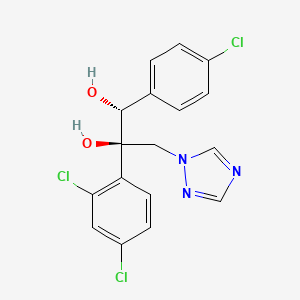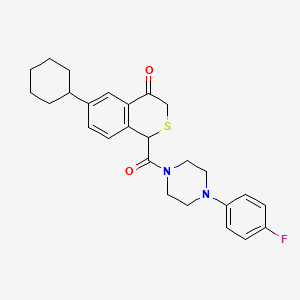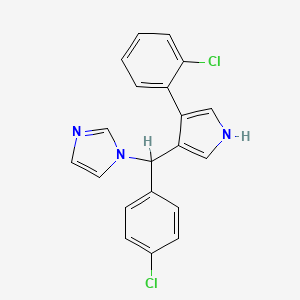
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Imidazole Ring Formation: The imidazole ring can be formed by the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the chlorophenyl and pyrrolyl groups with the imidazole ring through a series of nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
- 1H-Imidazole, 1-((4-bromophenyl)(4-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-fluorophenyl)(4-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-methylphenyl)(4-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)-
Comparison: Compared to its similar compounds, 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is unique due to the presence of chlorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The chlorinated compound may exhibit different solubility, stability, and interaction with biological targets compared to its brominated, fluorinated, or methylated analogs.
Propiedades
Número CAS |
170938-62-2 |
|---|---|
Fórmula molecular |
C20H15Cl2N3 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-7-5-14(6-8-15)20(25-10-9-23-13-25)18-12-24-11-17(18)16-3-1-2-4-19(16)22/h1-13,20,24H |
Clave InChI |
RLRHBWNNGBDKCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


